Piquindone
Overview
Description
Synthesis Analysis
The synthesis of Piquindone or similar compounds has not been elaborately detailed in the available literature. However, its categorization as a pyrroloisoquinoline derivative suggests a complex synthetic route involving multiple steps to ensure specificity and efficacy.
Molecular Structure Analysis
This compound's molecular structure, as a pyrroloisoquinoline derivative, indicates a complex arrangement with multiple rings. This structure is significant for its binding affinity to dopamine D2 receptors, which is central to its pharmacological action. Studies have shown that its molecular electrostatic potential (MEP) calculations based on ab initio wave functions compare closely with other compounds like metoclopramide and molindone, indicating a common pharmacophoric pattern (Waterbeemd, Carrupt, & Testa, 1986).
Chemical Reactions and Properties
Research on this compound's chemical reactions primarily focuses on its interaction with the dopamine D2 receptors. It binds in a sodium-dependent manner, which is a critical feature for its pharmacological activity. The binding of this compound is stereoselective, which means that its enantiomers have different biological activities (Nock, Sedvall, & McEwen, 1986).
Physical Properties Analysis
The available research does not provide detailed information on the specific physical properties of this compound, like melting point, boiling point, or solubility. However, its efficacy and interaction with biological systems suggest that it possesses the necessary stability and solubility for effective pharmacological use.
Chemical Properties Analysis
This compound's chemical properties, particularly its binding to dopamine D2 receptors, indicate a high affinity and specificity. Its interaction is sodium-dependent and occurs at nanomolar concentrations, showing high potency. The stereoselective binding suggests that its chemical structure plays a critical role in its pharmacological effects (Nock, Sedvall, & McEwen, 1986).
Scientific Research Applications
Dopamine D2 Receptor Binding and Antipsychotic Properties
Piquindone, a pyrroloisoquinoline derivative, has been studied for its binding to dopamine D2 receptors. Nock, Sedvall, and McEwen (1986) used quantitative autoradiography to explore the distribution of 3HThis compound binding sites in the rat forebrain, revealing its high affinity and sodium-dependent binding primarily in areas like the olfactory tubercle, accumbens nucleus, and substantia nigra, indicating its potential as an antipsychotic agent (Nock et al., 1986).
Clinical Efficacy in Schizophrenia
Cohen et al. (1987) conducted a double-blind, placebo-controlled trial with schizophrenic patients and found that this compound led to moderate improvements in both positive and negative symptoms of schizophrenia, supporting its efficacy as an "atypical" neuroleptic (Cohen et al., 1987).
PET Imaging Studies in Humans and Monkeys
Sedvall, Ehrin, and Farde (1987) labeled the stereoenantiomers of this compound with the positron-emitting isotope 11C and used positron emission tomography (PET) to study dopamine-D2 receptor binding in the living brain of humans and monkeys. Their findings showed a high affinity of the (-) enantiomer for dopamine-D2 receptors, suggesting the utility of this compound in visualizing these receptors in living brains (Sedvall et al., 1987).
Treatment of Tourette Syndrome
In a study by Uhr, Pruitt, Berger, and Stahl (1986), four patients with Tourette Syndrome (TS) were treated with this compound, a novel D2 receptor antagonist. The study observed a significant reduction of tics with minimal adverse effects, indicating this compound's potential for treating TS without the disabling side-effects commonly associated with traditional treatments (Uhr et al., 1986).
Pharmacophoric Patterns and Antagonistic Properties
Waterbeemd, Carrupt, and Testa (1986) utilized molecular electrostatic potential calculations to compare pharmacological properties of this compound with other dopamine D2 receptor antagonists. Their findings suggested a common pharmacophoric pattern among these compounds, which could be important in understanding their selective binding properties (Waterbeemd et al., 1986).
Mechanism of Action
Mode of Action
Piquindone acts as a selective D2 receptor antagonist . This means it binds to D2 receptors and blocks them, preventing dopamine from activating these receptors. Its selectivity may be considered controversial based on its effects profile .
Result of Action
By acting as a D2 receptor antagonist, this compound can help to balance dopamine levels in the brain. This can lead to improvements in symptoms of conditions like schizophrenia . In clinical trials, this compound was found to possess moderate efficacy in treating positive symptoms of schizophrenia, and was also modestly effective for negative symptoms . Additionally, relative to haloperidol, it was found to possess significantly fewer extrapyramidal symptoms and had a much lower propensity for inducing tardive dyskinesia .
properties
IUPAC Name |
(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13/h10,12,16H,4-8H2,1-3H3/t10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZMYDPRVUCJKV-CMPLNLGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016495 | |
Record name | Piquindone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78541-97-6 | |
Record name | Piquindone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78541-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piquindone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078541976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piquindone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIQUINDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C9WXY65C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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